3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid
Description
Systematic Nomenclature and IUPAC Conventions
3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid adheres strictly to IUPAC nomenclature principles. The parent structure is benzoic acid (C₆H₅COOH), with a sulfonamide substituent at the meta position. The sulfonamide group is further substituted by a benzodioxol-5-ylmethyl moiety, where the benzodioxole ring system (a 1,3-dioxole fused to a benzene ring) is attached via a methylene bridge. The systematic name reflects the substituent hierarchy: the sulfonamide group is prioritized as the principal functional group, followed by the benzoic acid and benzodioxole components.
Key nomenclature conventions include:
- Locant assignment : The sulfonamide group occupies the meta position on the benzoic acid ring (position 3 relative to the carboxylic acid group).
- Substituent priority : The sulfonamide (-SO₂NH-) takes precedence over the benzoic acid (-COOH) group due to higher seniority of sulfur over carbon in IUPAC rules.
- Ring fusion notation : The benzodioxole system is denoted as "1,3-benzodioxole," indicating the positions of the dioxole ring fusion to the benzene ring.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₃NO₆S | |
| Molecular weight | 335.33 g/mol | |
| CAS number | 722473-64-5 |
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is influenced by its aromatic systems and functional groups. The benzoic acid core provides a planar structure, while the sulfonamide and benzodioxole substituents introduce steric and electronic effects.
Structural Features
- Planar aromatic systems : The benzoic acid and benzodioxole rings adopt coplanar geometries due to conjugation.
- Sulfonamide conformation : The -SO₂NH- group exhibits tetrahedral geometry around sulfur, with the amino group typically in an anti conformation to minimize steric strain.
- Benzodioxole substituent : The methylene bridge connecting the benzodioxole to the sulfonamide allows rotational flexibility, enabling conformational isomerism.
Intermolecular Interactions
Key interactions include:
- Hydrogen bonding : The carboxylic acid group participates in strong intermolecular hydrogen bonds with adjacent molecules.
- π-π stacking : Aromatic rings may engage in weak intermolecular interactions, particularly in crystalline states.
- Dipole-dipole interactions : The polar sulfonamide and carboxylic acid groups contribute to intermolecular forces.
Crystallographic data for this compound are not publicly available. However, structural analogs suggest that the molecule adopts a trans configuration between the sulfonamide and benzodioxole groups to minimize steric hindrance. Further X-ray diffraction studies are required to confirm this hypothesis.
Spectroscopic Profiling (NMR, IR, UV-Vis)
The compound’s spectroscopic properties are determined by its functional groups and aromatic systems. Below is a detailed analysis based on structural analogs and theoretical predictions.
Nuclear Magnetic Resonance (NMR)
¹H NMR
| Proton Environment | Expected δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Benzodioxole CH₂ | 3.5–4.0 | Singlet or quartet | Methylene adjacent to N and O atoms |
| Benzoic acid aromatic protons | 7.2–8.5 | Multiplet | Meta-disubstituted benzene ring |
| Sulfonamide NH | 2.5–3.5 | Broad singlet | Deprotonated or exchange-broadened |
| Ethereal OCH₂O (benzodioxole) | 5.8–6.2 | Singlet | Oxygens in 1,3-dioxole ring |
¹³C NMR
| Carbon Environment | Expected δ (ppm) | Assignment |
|---|---|---|
| Carboxylic acid carbonyl | 165–175 | C=O group |
| Sulfonamide sulfur-bound carbons | 50–70 | S–C and S–N environments |
| Benzodioxole carbons | 100–150 | Aromatic C–O and C–C bonds |
Infrared (IR) Spectroscopy
| Functional Group | Expected ν (cm⁻¹) | Assignment |
|---|---|---|
| O–H (carboxylic acid) | 2500–3300 (broad) | Strong hydrogen-bonded O–H stretch |
| S=O (sulfonamide) | 1350–1450 (strong) | Asymmetric and symmetric stretches |
| C=O (carboxylic acid) | 1680–1720 (strong) | Carbonyl vibration |
| Aromatic C–H (benzodioxole) | 3050–3100 (weak) | =C–H stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound is expected to exhibit strong absorption in the UV region due to its conjugated aromatic systems:
- Benzoic acid : λₘₐₓ ≈ 250–270 nm (π→π* transition).
- Benzodioxole : λₘₐₓ ≈ 280–300 nm (extended conjugation with dioxole ring).
Thermal Stability and Phase Transition Behavior
Limited experimental data are available for this compound. However, general trends for structurally related molecules suggest:
Melting Point
The melting point is influenced by hydrogen bonding and molecular packing. While no direct measurements exist, analogs with similar sulfonamide and carboxylic acid groups typically exhibit melting points between 120–200°C . For example, 3-(sulfamoyl)benzoic acid derivatives often melt in this range due to strong intermolecular interactions.
Thermal Decomposition
The compound’s thermal stability is expected to be moderate, with decomposition occurring above 200°C . Key decomposition pathways may include:
- Decarboxylation : Loss of CO₂ from the benzoic acid group.
- Sulfonamide cleavage : Breakage of the S–N bond, releasing NH₃ or other fragments.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c17-15(18)11-2-1-3-12(7-11)23(19,20)16-8-10-4-5-13-14(6-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGDDMNFZIGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Substitution: Products include halogenated derivatives of the original compound.
Scientific Research Applications
3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins and enzymes, affecting their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Key Structural and Functional Differences
In contrast, 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid uses a butanoic acid chain, improving solubility but reducing rigidity .
Sulfonamide vs. Sulfonyl Chloride: Unlike 3-[(1-Oxo-1λ⁶-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride (), the target compound’s sulfonamide group is less reactive, favoring stable interactions in biological systems rather than synthetic applications .
Bioisosteric Replacements :
- The fluorophenyl-oxadiazole in N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide may act as a bioisostere for carboxylic acid, altering target selectivity compared to the benzoic acid core in the target compound .
Amino Acid Backbone: Compounds like 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic Acid () incorporate isoindole rings, which could influence cytotoxicity or metabolic stability differently than the benzodioxole-sulfonamide combination .
Biological Activity
3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid, also known by its CAS number 722473-64-5, is a compound that has garnered attention for its potential biological activities. This article aims to synthesize and present findings from various studies that evaluate its biological activity, including antimicrobial properties, toxicity assessments, and potential therapeutic applications.
- Molecular Formula : C15H13NO6S
- Molecular Weight : 335.33 g/mol
- Predicted Melting Point : 586.7 ± 60.0 °C
- Density : 1.494 ± 0.06 g/cm³
Antimicrobial Activity
Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. Notably, it demonstrated significant activity against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Enterococcus faecium E5 | 15 |
| Staphylococcus aureus ATCC 6538 | 9 |
| Bacillus subtilis ATCC 6683 | 8 |
In a qualitative screening, the compound exhibited a growth inhibition zone of up to 15 mm against Enterococcus faecium E5, indicating strong antimicrobial potential .
Antibiofilm Activity
In addition to its antimicrobial effects, the compound was evaluated for its ability to inhibit biofilm formation. The Minimum Biofilm Eradication Concentration (MBEC) values were determined for several strains:
Table 2: Antibiofilm Activity
| Bacterial Strain | MBEC (µg/mL) |
|---|---|
| Enterococcus faecium E5 | 125 |
| Staphylococcus aureus ATCC 6538 | 125 |
These results suggest that the compound possesses moderate antibiofilm activity, particularly against Enterococcus faecium E5 and Staphylococcus aureus .
Toxicity Assessments
Toxicity evaluations were performed using the aquatic crustacean Daphnia magna as a model organism. The findings indicated that while some derivatives showed moderate to high toxicity, the compound itself exhibited significantly lower toxicity compared to other tested compounds.
Table 3: Toxicity Assessment
| Compound | Toxicity Level |
|---|---|
| This compound | Low |
| Other tested compounds | Moderate to High |
This suggests a favorable safety profile for further development in therapeutic applications .
The proposed mechanism of action for the antimicrobial activity of this compound involves interference with bacterial cell wall synthesis and disruption of biofilm formation processes. In silico studies have indicated potential pathways through which these effects may occur, although further research is required to elucidate these mechanisms fully .
Case Studies and Applications
Several case studies have explored the applications of this compound in medical and industrial contexts. For instance, its effectiveness as an antibacterial agent opens avenues for development in pharmaceuticals aimed at treating infections caused by resistant bacterial strains.
Q & A
Q. What are the key synthetic strategies for preparing 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Sulfonylation of the benzoic acid core with a chlorosulfonyl intermediate, followed by (ii) Nucleophilic substitution with 1,3-benzodioxol-5-ylmethylamine. Optimization includes controlling temperature (0–5°C during sulfonylation to minimize side reactions) and using anhydrous solvents (e.g., DMF or dichloromethane) to enhance amine reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxol methylene at δ ~4.2 ppm, sulfonamide NH at δ ~7.5 ppm) and confirms substitution patterns .
- FT-IR : Peaks at ~1340 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₄N₂O₆S) .
Q. How can solubility and stability be assessed for this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–10) and solvents (DMSO, ethanol).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products. Benzoic acid derivatives often show pH-dependent stability, degrading via hydrolysis in acidic/basic conditions .
Advanced Research Questions
Q. What experimental designs are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray crystallography data of similar sulfonamide-protein complexes .
Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., sulfonamide S-N bond susceptibility to hydrolysis) .
- QSAR Models : Correlate structural descriptors (logP, polar surface area) with biodegradation half-lives using databases like EPI Suite .
- Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) simulate Phase I/II transformations (e.g., benzodioxol ring oxidation) .
Q. What strategies resolve contradictions in activity data across different assay systems (e.g., cell-based vs. in vitro enzymatic assays)?
- Methodological Answer :
- Assay Cross-Validation : Compare IC₅₀ values in cell-free (e.g., purified enzyme) and cell-based assays. Discrepancies may arise from membrane permeability or off-target effects.
- Proteomics Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify unintended protein interactions .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., methylated benzodioxol) to isolate critical functional groups .
Methodological Considerations for Data Analysis
Q. How should researchers analyze crystallographic data to resolve molecular conformation?
- Methodological Answer :
- X-ray Crystallography : Refine structures using SHELXL; analyze dihedral angles (e.g., benzodioxol vs. benzoic acid plane) to assess steric effects .
- Cambridge Structural Database (CSD) : Compare with sulfonamide derivatives to identify common packing motifs (e.g., hydrogen-bonded dimers) .
Q. What statistical approaches are recommended for dose-response studies in pharmacological research?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
- Bootstrap Resampling : Estimate confidence intervals for robustness, especially with small sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
